![molecular formula C18H12BrClN4O B2761384 1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326816-80-1](/img/structure/B2761384.png)
1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H12BrClN4O and its molecular weight is 415.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
The compound interacts with CDK2 by docking into its active pocket . This interaction inhibits the activity of CDK2, thereby affecting the cell cycle and potentially slowing down or stopping cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can halt this transition, leading to a decrease in cell proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant antiproliferative activity . In vitro studies have shown that the compound has a strong inhibitory effect on the breast cancer cell line MCF-7 .
生物活性
1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H12BrClN4O with a molecular weight of 415.7 g/mol. The presence of bromine and chlorine substituents enhances its chemical reactivity and potential pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H12BrClN4O |
Molecular Weight | 415.7 g/mol |
CAS Number | 1326816-80-1 |
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. In particular, studies have shown that compounds similar to this compound effectively inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers, including melanoma. Pyrazole derivatives have demonstrated inhibitory effects against this target .
- Synergistic Effects with Chemotherapy : In vitro studies have shown that pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has highlighted their potential use in treating conditions characterized by excessive inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored through various studies:
- Broad Spectrum : Pyrazole derivatives have shown activity against a range of bacterial strains and fungi, indicating their potential as antimicrobial agents .
- Mechanism of Action : The exact mechanisms remain under investigation; however, structural features such as halogen substitutions may enhance binding affinity to microbial targets .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Study : A study involving the evaluation of various pyrazole derivatives showed that those with bromine and chlorine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The combination with doxorubicin resulted in significant synergistic effects .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of pyrazole derivatives revealed their capacity to reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
- Antimicrobial Testing : A series of tests conducted on pyrazole compounds demonstrated effective inhibition against several pathogenic bacteria and fungi, supporting their development as new antimicrobial agents .
常见问题
Q. Basic: What are the recommended synthetic routes for 1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions. A validated approach involves microwave-assisted cyclocondensation of 4-bromophenylhydrazine, 4-chlorobenzylamine, and a pyrimidinone precursor under controlled conditions (e.g., 100–120°C, DMF solvent, 30–60 minutes). Yields range from 66% to 76%, with purity confirmed by HPLC and elemental analysis . Key steps include:
- Regioselective substitution at the pyrazolo[3,4-d]pyrimidin-4-one core.
- Purification via recrystallization in ethyl acetate or column chromatography.
Q. Advanced: How can regiochemical ambiguities during synthesis be resolved?
Methodological Answer:
Regiochemistry challenges arise due to competing substitution at N1 and N5 positions. To resolve this:
- Use X-ray crystallography (e.g., triclinic P1 space group) to confirm substituent positions .
- Employ 2D NMR (COSY, NOESY) to differentiate between N1 and N5 substitutions based on coupling patterns and nuclear Overhauser effects .
- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of 4-chlorobenzylamine to pyrimidinone precursor) to favor the desired substitution .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis : Confirm C, H, N composition (e.g., C: 52.06–52.19%, H: 3.16–3.32%, N: 16.75–16.91%) .
- Melting Point : Sharp melting range (273–275°C) indicates purity .
- FT-IR : Key peaks at 1680–1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Br/C-Cl stretches) .
Q. Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be addressed?
Methodological Answer:
Contradictions often stem from dynamic processes (e.g., tautomerism). Mitigation strategies:
- Perform variable-temperature NMR to identify tautomeric equilibria .
- Compare experimental 13C NMR shifts with DFT-calculated values to validate assignments .
- Use crystallographic data (e.g., bond angles and torsion angles) as a reference .
Q. Basic: What pharmacological screening models are suitable for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Test against VEGFR-2 or MAPK pathways using in vitro kinase activity assays (IC50 determination) .
- Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Advanced: How does the 4-chlorobenzyl group influence pharmacological activity?
Methodological Answer:
The 4-chlorobenzyl moiety enhances lipophilicity (logP ~3.5) and target binding via halogen bonding. SAR studies show:
- Substitution at N5 : Critical for kinase inhibition (e.g., VEGFR-2 IC50 = 72 nM) .
- Electron-withdrawing groups (e.g., Cl, Br) improve metabolic stability compared to methoxy derivatives .
- Docking simulations reveal interactions with hydrophobic pockets in kinase domains .
Q. Basic: What solvent systems optimize recrystallization?
Methodological Answer:
- Ethyl acetate/hexane (3:1 v/v) yields high-purity crystals (mp 273–275°C) .
- DMF/water (1:5) for polar impurities .
- Methanol/dichloromethane gradient for column chromatography .
Q. Advanced: How can reaction yields be improved in multistep syntheses?
Methodological Answer:
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 76% yield in 30 minutes) .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., via Omura-Sharma-Swern oxidation) .
- Catalytic Optimization : Use Pd(OAc)₂ for Suzuki couplings or TBAB as a phase-transfer catalyst .
Q. Basic: What are the compound’s stability profiles under varying conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 300°C (TGA data) .
- Photostability : Protect from UV light to prevent C-Br bond cleavage .
- Hydrolytic Stability : Stable in pH 4–8; degrades in strong acids/bases via pyrimidinone ring opening .
Q. Advanced: How can computational methods guide structural optimization?
Methodological Answer:
- DFT Calculations : Predict regioselectivity (e.g., Fukui indices for electrophilic attack) .
- Molecular Dynamics : Simulate binding to kinase targets (e.g., VEGFR-2) to prioritize substituents .
- ADMET Prediction : Use SwissADME to optimize logP, solubility, and CYP450 interactions .
Q. Basic: What spectral databases are recommended for reference?
Methodological Answer:
- PubChem/SciFinder : For comparative NMR and MS data .
- Cambridge Structural Database (CSD) : Access crystallographic data for analogous pyrazolo[3,4-d]pyrimidinones .
- Biological Assay Repositories : ChEMBL for kinase inhibition profiles .
Q. Advanced: What strategies resolve low solubility in biological assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
- Co-solvent Systems : Use DMSO/PBS (10% v/v) or cyclodextrin inclusion complexes .
- Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 40% release in 24 hours) .
Q. Basic: How is regiochemistry confirmed in related analogs?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve atomic coordinates (e.g., C22H22ClN3O3, triclinic P1) .
- NOE Correlations : Detect spatial proximity between substituents (e.g., 4-chlorobenzyl and pyrimidinone protons) .
Q. Advanced: What mechanistic insights explain divergent biological activities in analogs?
Methodological Answer:
- Kinase Selectivity : Bulky substituents (e.g., 4-bromophenyl) block ATP-binding pockets in VEGFR-2 but not EGFR .
- Metabolite Interference : Demethylation of methoxy groups generates reactive quinones, altering cytotoxicity profiles .
- Off-Target Effects : Screen against σ receptors to rule out nonspecific binding .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
属性
IUPAC Name |
1-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-3-7-15(8-4-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-1-5-14(20)6-2-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTCQMUFSMHMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。